Cas no 821-95-4 (1-Undecene)

1-Undecene structure
1-Undecene structure
Product Name:1-Undecene
CAS-Nr.:821-95-4
MF:C11H22
MW:154.292383670807
MDL:MFCD00008956
CID:721640
PubChem ID:87575854
Update Time:2024-10-27

1-Undecene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Undecene
    • 1-Undecene [Standard Material for GC]
    • undec-1-ene
    • 1-Hendecene
    • 1-Undecene [Standard Material]
    • 1-Undecene100µg
    • cis-undecene
    • n-1-Undecene
    • NSC 73983
    • α-Undecene
    • 1-UNDECENE [HSDB]
    • NS00038169
    • .ALPHA.-NONYLETHYLENE
    • DTXCID0048268
    • U0052
    • D92764
    • ?1-UNDECENE
    • alpha-Nonylethylene
    • 68526-57-8
    • EINECS 212-483-7
    • Hendecene
    • 3,4-dichlorophenethylalcohol
    • NSC73983
    • 1446756A8F
    • AKOS009156849
    • U0025
    • 1-Undecene, 97%
    • Q14745306
    • MFCD00008956
    • Undecene-1
    • CCRIS 5720
    • LS-14020
    • CHEBI:77444
    • FT-0608327
    • DTXSID5061168
    • Undecene
    • alpha-Undecene
    • LMFA11000332
    • HSDB 1090
    • EINECS 271-214-1
    • EC 271-214-1
    • 821-95-4
    • alpha-Undecylene
    • UNII-1446756A8F
    • .alpha.-Undecene
    • NSC-73983
    • N-NONYLETHYLENE
    • .ALPHA.-UNDECYLENE
    • DB-056580
    • STL453737
    • MDL: MFCD00008956
    • Inchi: 1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3
    • InChI-Schlüssel: DCTOHCCUXLBQMS-UHFFFAOYSA-N
    • Lächelt: C=CCCCCCCCCC

Berechnete Eigenschaften

  • Genaue Masse: 154.17200
  • Monoisotopenmasse: 154.172151
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 74.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: farblose Flüssigkeit
  • Dichte: 0.75 g/mL at 25 °C(lit.)
  • Schmelzpunkt: −49 °C (lit.)
  • Siedepunkt: 193°C(lit.)
  • Flammpunkt: Fahrenheit: 145.4° f
    Celsius: 63° c
  • Brechungsindex: n20/D 1.426(lit.)
  • Wasserteilungskoeffizient: Solunle in ether, chloroform and ligroin. Insoluble in water.
  • PSA: 0.00000
  • LogP: 4.31310
  • Löslichkeit: Unlöslich in Wasser, löslich in organischen Lösungsmitteln.

1-Undecene Sicherheitsinformationen

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Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
U162898-5ML
1-Undecene
821-95-4 >99.5%(GC)
5ml
¥1317.90 2023-08-31
Fluorochem
200051-10g
1-undecene
821-95-4 97%
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£63.00 2022-03-01
Fluorochem
200051-50g
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£238.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53387-5g
1-Undecene, 97%
821-95-4 97%
5g
¥890.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53387-25g
1-Undecene, 97%
821-95-4 97%
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¥3560.00 2023-04-13
TRC
U788855-250mg
1-Undecene
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$64.00 2023-05-17
TRC
U788855-1g
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$ 60.00 2022-06-02
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$ 105.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
S0341-5ml
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¥1565.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
U0025-25ml
1-Undecene
821-95-4 93.0%(GC)
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¥370.0 2022-06-10

1-Undecene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pivalic anhydride Catalysts: Pyridine ,  2021209-62-9 Solvents: γ-Valerolactone ;  15 h, 110 °C
Referenz
Green Solvent for the Synthesis of Linear α-Olefins from Fatty Acids
Hopen Eliasson, Sondre H. ; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(5), 4903-4911

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt
Referenz
Regio- as well as stereoselective epoxide ring opening reactions using 3,3,3-trifluoroprop-1-yne
Yamazaki, Takashi ; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: 3-Methoxybenzoic acid ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydirhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 min, rt
1.2 Reagents: N,N-Dimethylacrylamide ;  24 h, 90 °C
Referenz
Tandem Catalysis: Transforming Alcohols to Alkenes by Oxidative Dehydroxymethylation
Wu, Xuesong; et al, Journal of the American Chemical Society, 2018, 140(32), 10126-10130

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Water Solvents: 1,4-Dioxane ;  0 °C
1.2 Reagents: Boron trifluoride etherate ;  1 h, 0 °C
Referenz
Unsaturated sulfinamides. XII. Substituted 4-(2-alkenesulfinyl)morpholines: preparation and conversion into the corresponding sulfinic acids and esters. Stereochemistry of olefin formation by hydrolytic desulfinylation of allylic sulfinamides
Baudin, Jean-Bernard; et al, Bulletin de la Societe Chimique de France, 1995, 132(2), 196-214

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Water Solvents: 1,4-Dioxane
Referenz
Unsaturated sulfinamides. III. Conversion of several 4-(2'-alkenesulfinyl)morpholines into the corresponding sulfinate esters, unsymmetrical bisallylic sulfones, and olefins. Isolation of some functionalized 2-alkenesulfinic acids
Baudin, Jean Bernard; et al, Tetrahedron Letters, 1988, 29(26), 3255-8

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ;  4 h, 40 °C
1.2 -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ;  30 min
Referenz
Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg-Exchange Reaction Using sBu2Mg in Toluene
Sunagatullina, Alisa S.; et al, Angewandte Chemie, 2022, 61(13),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Samarium ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referenz
Alkylidenation of ketones by gem-dibromoalkane, SmI2, and Sm in the presence of catalytic amount of CrCl3
Matsubara, Seijiro; et al, Chemistry Letters, 1995, (4), 259-60

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Piperazine ,  Hydrogen Catalysts: Gold (poly(vinyl alc.) stabilized and carbon supported) Solvents: Ethanol ;  24 h, 6 bar, 80 °C
Referenz
Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands
Fiorio, Jhonatan L.; et al, Catalysis Science & Technology, 2020, 10(7), 1996-2003

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  rt; rt → -78 °C
1.2 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran ;  -78 °C; 24 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Copper-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions Using Hydrocarbon Additives: Efficiency of Catalyst and Roles of Additives
Iwasaki, Takanori; et al, Journal of Organic Chemistry, 2014, 79(18), 8522-8532

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Tributylphosphine ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Tetrahydrofuran
Referenz
Selectivities in organic reactions via π-allylpalladium complexes
Tsuji, Jiro, Pure and Applied Chemistry, 1989, 61(10), 1673-80

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine ,  Tributylphosphine Catalysts: Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Tetrahydrofuran
Referenz
Preparation of 1-alkenes by the palladium-catalyzed hydrogenolysis of terminal allylic carbonates and acetates with formic acid-triethylamine
Tsuji, Jiro; et al, Synthesis, 1986, (8), 623-7

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referenz
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C; 5 - 10 min, 25 °C; 3 h, 25 °C
Referenz
Palladium-catalyzed desulfinylative C-C allylation of Grignard reagents and enolates using allylsulfonyl chlorides and esters
Rao Volla, Chandra M.; et al, Tetrahedron, 2009, 65(2), 504-511

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Chemistry of alkali metal tetracarbonylferrates. Synthesis of amines and dehalogenation reactions by a polymer supported iron carbonyl complex
Boldrini, Gian Paolo; et al, Journal of Organometallic Chemistry, 1983, 243(2), 195-8

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Chloroethenylmagnesium Solvents: Tetrahydrofuran ;  1 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Novel nickel-catalyzed coupling reaction of allyl ethers with chlorosilanes, alkyl tosylates, or alkyl halides promoted by vinyl-Grignard reagent leading to allylsilanes or alkenes
Terao, Jun; et al, Advanced Synthesis & Catalysis, 2004, 346(13-15), 1674-1678

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Stereoselective Preparation of E Vinyl Zirconium Derivatives from E or Z Enol Ethers
Liard, Annie; et al, Journal of Organic Chemistry, 2000, 65(21), 7218-7220

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Diethyl ether ,  Water ;  0 °C
Referenz
Total synthesis and antifungal activity of (2S,3R)-2-aminododecan-3-ol
Vijai Kumar Reddy, T.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(14), 4678-4680

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Referenz
Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids
Villieras, J.; et al, Bulletin de la Societe Chimique de France, 1985, (5), 837-43

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel (nano Ni graphene oxide polyaniline hybrid catalyst) Solvents: Dichloromethane ;  24 h, rt
Referenz
Nickel-Decorated Graphene Oxide/Polyaniline Hybrid: A Robust and Highly Efficient Heterogeneous Catalyst for Hydrogenation of Terminal Alkynes
Panwar, Vineeta; et al, Industrial & Engineering Chemistry Research, 2015, 54(45), 11493-11499

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide Solvents: Diethyl ether ;  0 °C
Referenz
Allylmagnesium bromide-copper(I) iodide
Greco, Michael N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether
Referenz
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether
Referenz
Copper(I)-catalyzed reactions of organolithiums and Grignard reagents
Erdik, Ender, Tetrahedron, 1984, 40(4), 641-57

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Methyllithium ,  2-Chloro-1,3,2-benzodioxaphosphole Solvents: Tetrahydrofuran ,  Water
Referenz
New method for the synthesis of olefins via β-hydroxyalkyl phenyl sulfides
Kuwajima, Isao; et al, Tetrahedron Letters, 1972, (9), 737-9

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: 1,1′-Tellurobis[butane] Solvents: Tetrahydrofuran
Referenz
Application of Groups 15 and 16 organoelement compounds in organic synthesis. Part 84. A novel methylenation method of aldehydes mediated by dibutyl telluride
Li, Saowei; et al, Chemische Berichte, 1990, 123(6), 1441-2

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  25 °C; 6 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referenz
Ligandless iron-catalyzed desulfinylative C-C allylation reactions using Grignard reagents and alk-2-enesulfonyl chlorides
Volla, Chandra M. R.; et al, European Journal of Organic Chemistry, 2009, (36), 6281-6288

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Disodium sulfide
Referenz
A new reduction system: combination of sodium sulfide (sodium hydrosulfide) with phase transfer agent in a two-phase mixture. Reductive debromination of vic-dibromides to olefins
Nakayama, Juzo; et al, Tetrahedron Letters, 1983, 24(29), 3001-4

Herstellungsverfahren 28

Reaktionsbedingungen
Referenz
Synthesis of alkenes by elimination reactions
Kostikov, R. R.; et al, Science of Synthesis, 2010, 47, 771-881

1-Undecene Raw materials

1-Undecene Preparation Products

1-Undecene Lieferanten

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(CAS:821-95-4)1-十一烯
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:821-95-4)1-十一烯
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